![molecular formula C13H20N4OS B13055408 (R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)
(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL
Description
The compound (R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a thieno[3,2-d]pyrimidine derivative featuring a hexanol backbone with a methyl substituent at position 7 of the heterocyclic core.
Properties
Molecular Formula |
C13H20N4OS |
---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
(2R)-2-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C13H20N4OS/c1-3-4-5-9(6-18)15-12-11-10(8(2)7-19-11)16-13(14)17-12/h7,9,18H,3-6H2,1-2H3,(H3,14,15,16,17)/t9-/m1/s1 |
InChI Key |
JTAQKRBSCGYBPQ-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](CO)NC1=NC(=NC2=C1SC=C2C)N |
Canonical SMILES |
CCCCC(CO)NC1=NC(=NC2=C1SC=C2C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[3,2-D]pyrimidine Core
- The thienopyrimidine nucleus is synthesized by cyclization of appropriate precursors, such as 2-aminothiophene derivatives with formyl or halogenated pyrimidines, under controlled conditions.
- Literature reports indicate the use of 2,4-dichloropyrimidines as starting materials, where selective displacement of the chlorine atoms at C4 and C2 positions is exploited for functionalization.
- The methyl group at the 7-position is introduced either by starting with a methyl-substituted thiophene or by selective methylation post-cyclization.
Selective Amination at the 4-Position
- The 4-chloro substituent of the dichloropyrimidine intermediate is displaced by an amine nucleophile, typically the chiral (R)-2-aminohexan-1-ol or its protected derivative.
- This reaction is conducted under mild to moderate temperatures to favor substitution at C4 without affecting other positions.
- Stoichiometric amounts of the amine ensure selective mono-substitution.
Introduction of the (R)-2-Aminohexan-1-ol Side Chain
- The chiral amino alcohol is either introduced directly or through a protected intermediate to maintain stereochemistry.
- Coupling reactions may be facilitated by heating or microwave irradiation to improve yield and reaction rate.
- The stereochemical purity of the (R)-enantiomer is preserved by using enantiomerically pure starting materials.
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination confirm the structure and purity.
- High-performance liquid chromatography (HPLC) may be used to assess enantiomeric excess.
Reaction Conditions and Reagents Summary
Step | Reagents/Conditions | Notes |
---|---|---|
Thienopyrimidine core synthesis | 2,4-dichloropyrimidine, substituted thiophene, base | Cyclization under reflux or microwave |
C4-chloro displacement | (R)-2-aminohexan-1-ol or protected amine, solvent (e.g., DMF, DMSO), moderate heat | Stoichiometric amine, selective substitution |
Methylation (if post-cyclization) | Methylating agent (e.g., methyl iodide), base | Introduces 7-methyl substituent |
Purification | Chromatography, recrystallization | Ensures high purity and stereochemical integrity |
Research Findings and Optimization Notes
- Selective substitution at the 4-position is critical; reaction temperature and stoichiometry influence regioselectivity and yield.
- Microwave-assisted synthesis has been reported to enhance reaction rates and product yields in similar thienopyrimidine systems.
- Maintaining the stereochemical integrity of the (R)-2-aminohexan-1-ol moiety is essential for biological activity; thus, chiral starting materials and mild reaction conditions are recommended.
- The use of protecting groups on the amino or hydroxyl functionalities during intermediate steps can improve overall yield and simplify purification.
- Solvent choice (e.g., polar aprotic solvents like DMF or DMSO) facilitates nucleophilic substitution reactions and solubilizes reactants effectively.
Summary Table of Preparation Methods
Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
---|---|---|
Core synthesis | 2,4-Dichloropyrimidine, substituted thiophene, base, heat | Formation of thienopyrimidine scaffold |
C4 substitution | (R)-2-aminohexan-1-ol, DMF/DMSO, moderate heat | Selective amination at C4 position |
Methyl group introduction | Methyl iodide or equivalent, base | Installation of 7-methyl substituent |
Purification and analysis | Chromatography, NMR, MS, HPLC | High purity and stereochemical confirmation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino or hydroxyl sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit a wide range of biological activities, primarily through the inhibition of specific enzymes and pathways:
- EZH2 Inhibition : Compounds similar to (R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL have been identified as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a key enzyme in epigenetic regulation associated with cancer progression. For instance, certain analogs demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.55 to 1.68 μM while exhibiting low toxicity towards normal cells.
- JAK3 Inhibition : Thieno[3,2-d]pyrimidine derivatives have shown potential in inhibiting Janus kinase 3 (JAK3), which plays a crucial role in autoimmune diseases. The most potent JAK3 inhibitor from this series has shown promising results in treating conditions like idiopathic pulmonary fibrosis.
- Antitumor Activity : Structural analogs of this compound have demonstrated significant antitumor effects by inducing apoptosis in cancer cells and inhibiting cell migration.
Therapeutic Applications
The unique properties of this compound position it as a candidate for several therapeutic applications:
Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. The study highlighted the effectiveness of compounds similar to this compound in inhibiting tumor growth through EZH2 pathways.
Autoimmune Disease Treatment
A recent clinical trial (NCT03491553) focused on the safety and tolerability of a derivative related to this compound in patients with chronic hepatitis B. Preliminary results indicated that the compound could modulate immune responses effectively while maintaining a favorable safety profile .
Antiviral Activity
Research has also explored the antiviral properties of thieno[3,2-d]pyrimidine derivatives against various viral infections, suggesting that this compound could play a role in developing antiviral therapies.
Mechanism of Action
The mechanism of action of ®-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL would depend on its specific interactions with molecular targets. Typically, such compounds may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
Selgantolimod (GS-9688)
- Structure: (R)-2-[(2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol
- Core : Pyrido[3,2-d]pyrimidine with a fluorine substituent at position 5.
- Target : Toll-like receptor 8 (TLR8) agonist .
- Activity : Clinically validated for chronic hepatitis B (CHB) treatment, with crystallographic studies confirming binding to TLR8 .
- Key Difference: The thieno core in the target compound replaces pyrido, and methyl substitutes fluorine.
β-DADF
- Structure: (2S)-2-((4-[(2E)-N-((2-amino-4-oxo-1H,4H-pyrido[3,2-d]pyrimidin-6-yl)methyl)-3-(4-carbamoyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-1H-imidazol-5-yl)prop-2-enamido]phenyl)formamido)pentanedioic acid.
- Core: Pyrido[3,2-d]pyrimidine with a carbamoyl-phosphonooxymethyl substituent.
- Target : Bifunctional purine biosynthesis protein PURH .
- Activity : Inhibits purine biosynthesis, demonstrating how substituent diversity redirects therapeutic targets .
Seletalisib
- Structure: 3-(8-chloro-3-[(1R)-2,2,2-trifluoro-1-((pyrido[3,2-d]pyrimidin-4-yl)amino)ethyl]quinolin-2-yl)pyridin-1-ium-1-olate.
- Core: Pyrido[3,2-d]pyrimidine with a trifluoroethyl-quinoline extension.
- Target : Selective PI3Kδ inhibitor .
- Activity : Highlights the role of extended side chains in modulating isoform specificity .
Comparative Analysis Table
Key Findings from Structural Comparisons
Core Heterocycle: Thieno vs. Pyrido: The thieno[3,2-d]pyrimidine core (target compound) introduces sulfur into the aromatic system, which may enhance π-stacking interactions compared to pyrido’s nitrogen-rich core. This could improve binding to hydrophobic pockets in targets like TLR8 . Electronic Effects: Fluorine (in Selgantolimod) is electronegative and bioisosteric, whereas methyl (target compound) is electron-donating. This difference may modulate hydrogen bonding or van der Waals interactions with TLR8 .
However, fluorine’s smaller size in Selgantolimod allows tighter binding to TLR8’s active site . Hexanol Backbone: Both Selgantolimod and the target compound share this feature, suggesting conserved roles in solubility and membrane permeability .
Therapeutic Implications: Selgantolimod’s success as a TLR8 agonist underscores the pyrido core’s relevance, but the target compound’s thieno variant could offer novel selectivity or reduced off-target effects. β-DADF and Seletalisib demonstrate how divergent substituents repurpose pyridopyrimidines for entirely different pathways (purine biosynthesis vs. kinase inhibition) .
Biological Activity
(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a compound belonging to the thienopyrimidine class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).
- Molecular Formula : C₁₁H₁₅N₃OS
- Molar Mass : 239.33 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine core with amino and hexanol substituents.
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit broad-spectrum antimicrobial properties. Studies have shown that compounds similar to this compound possess significant activity against various gram-positive and gram-negative bacteria. For instance, a study evaluated the antimicrobial efficacy of newly synthesized thienopyrimidine derivatives, revealing promising results comparable to standard antibiotics .
Antiproliferative Effects
Thienopyrimidine derivatives have been explored for their potential in cancer therapy. A notable study demonstrated that specific thienopyrimidine compounds inhibited cell proliferation in various cancer cell lines, including lymphoma and leukemia cells. The most potent derivatives showed IC₅₀ values in the low micromolar range, indicating their effectiveness in targeting cancerous cells while maintaining low toxicity to normal cells .
Phosphodiesterase Inhibition
Thienopyrimidines are known to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in regulating cyclic AMP levels within cells. This inhibition can lead to enhanced signaling pathways associated with anti-inflammatory responses and has implications for treating respiratory diseases . Structure-activity relationship studies have identified key structural features that enhance PDE4 selectivity and potency.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. Key findings from SAR studies include:
Structural Modification | Effect on Activity |
---|---|
Addition of alkyl groups | Increased lipophilicity and potency against PDE4 |
Variation in amino substituents | Altered binding affinity for target enzymes |
Modifications on the thieno ring | Enhanced selectivity for specific biological targets |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of thienopyrimidine derivatives, one compound exhibited an IC₅₀ of 0.55 μM against SU-DHL-6 lymphoma cells, demonstrating significant antiproliferative effects and inducing apoptosis in a concentration-dependent manner .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial potential of thienopyrimidine derivatives against resistant bacterial strains. The results indicated that certain compounds exhibited comparable efficacy to established antibiotics, suggesting their potential for development as new antimicrobial agents .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.